5-[[2-(dimethylamino)-1,3-thiazol-5-yl]sulfanyl]-N,N-dimethyl-1,3-thiazol-2-amine
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Overview
Description
5-[[2-(dimethylamino)-1,3-thiazol-5-yl]sulfanyl]-N,N-dimethyl-1,3-thiazol-2-amine is a synthetic compound characterized by the presence of a thiazole ring, a sulfur atom, and dimethylamino groups. This compound finds utility in various fields of chemistry, biology, and medicine due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 5-[[2-(dimethylamino)-1,3-thiazol-5-yl]sulfanyl]-N,N-dimethyl-1,3-thiazol-2-amine involves the use of thiazole derivatives. A typical synthetic route may include the reaction of 2-(dimethylamino)-1,3-thiazole with a sulfur source under controlled conditions to form the sulfanyl linkage. The reaction typically requires a solvent like dichloromethane and a catalyst to facilitate the process.
Industrial Production Methods: : Industrial production often employs a multi-step process where intermediate compounds are synthesized and then coupled to form the final product. This involves optimizing reaction conditions such as temperature, pressure, and pH to achieve maximum yield and purity.
Types of Reactions
Oxidation: : Under oxidative conditions, this compound can form sulfoxides or sulfones.
Reduction: : Reduction can lead to the cleavage of the sulfanyl linkage, yielding simpler thiazole derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Lithium aluminium hydride or hydrogen gas with a catalyst.
Substitution: : Alkyl halides or acyl chlorides.
Major Products
Oxidation: : Thiazole sulfoxides or sulfones.
Reduction: : Reduced thiazole derivatives.
Substitution: : Functionalized thiazole derivatives.
Scientific Research Applications
This compound is extensively studied for its potential in various scientific fields.
Chemistry: : Used as a precursor for the synthesis of more complex thiazole derivatives.
Biology: : Investigated for its potential as an enzyme inhibitor due to its unique structural properties.
Medicine: : Explored for its potential anti-microbial and anti-inflammatory properties.
Industry: : Utilized in the development of materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which 5-[[2-(dimethylamino)-1,3-thiazol-5-yl]sulfanyl]-N,N-dimethyl-1,3-thiazol-2-amine exerts its effects involves binding to specific molecular targets. The compound can interact with enzyme active sites, leading to inhibition of enzymatic activity. The dimethylamino groups and thiazole rings are critical for its binding affinity and specificity.
Comparison with Similar Compounds
When compared with other thiazole-based compounds, 5-[[2-(dimethylamino)-1,3-thiazol-5-yl]sulfanyl]-N,N-dimethyl-1,3-thiazol-2-amine stands out due to its dual thiazole rings and sulfanyl linkage.
Similar Compounds
2-(Dimethylamino)-1,3-thiazole: : Lacks the sulfanyl linkage and second thiazole ring.
5-(Methylthio)-2-dimethylaminothiazole: : Contains a single thiazole ring and a methylthio group instead of a sulfanyl linkage.
Thiamine (Vitamin B1): : Contains a thiazole ring but differs significantly in its biological role and structure.
Its uniqueness lies in the combination of two thiazole rings and a sulfanyl linkage, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological targets in ways that similar compounds cannot.
Properties
IUPAC Name |
5-[[2-(dimethylamino)-1,3-thiazol-5-yl]sulfanyl]-N,N-dimethyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4S3/c1-13(2)9-11-5-7(16-9)15-8-6-12-10(17-8)14(3)4/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKQPNCUZRSKKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(S1)SC2=CN=C(S2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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